2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine
Overview
Description
2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C9H15NO2S and its molecular weight is 201.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Several studies have focused on the neurochemical pharmacology of psychoactive substances related to 2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine. These substances are known for their high potency agonists at 5-HT2A receptors, which are associated with hallucinogenic activity, with little psychostimulant activity (Eshleman et al., 2018).
Research has characterized the metabolic pathways and cytochrome P450 enzymes involved in the metabolism of similar compounds, which is crucial for understanding their pharmacokinetics and potential drug-drug interactions (Nielsen et al., 2017).
Case studies have been conducted to understand the clinical implications and toxicology of these substances, including severe intoxication cases, which helps in medical diagnostics and treatment (Poklis et al., 2014).
Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, including variants of this compound, have been conducted, which aids in forensic analysis and detection (Zuba & Sekuła, 2013).
Studies on the adverse cardiac effects of related compounds in vitro and in vivo have been important for understanding the safety profile and potential health risks (Yoon et al., 2019).
Research on the synthesis and characterization of related chemical compounds, like 2-(thiophen-2-yl) Ethanamine, has contributed to the development of synthetic methodologies and analytical techniques (Wei Yun-yang, 2007).
The potential CYP- and UGT-derived metabolites of psychoactive drugs like 25B-NBOMe have been characterized, contributing to the understanding of their metabolism and detection in biological samples (Boumrah et al., 2016).
Studies have been conducted on the severe toxicity associated with NBOMes, a class of drugs related to this compound, which is crucial for medical and public health awareness (Isbister et al., 2015).
Properties
IUPAC Name |
2,2-dimethoxy-N-(thiophen-2-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2S/c1-11-9(12-2)7-10-6-8-4-3-5-13-8/h3-5,9-10H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYSLXMZNZUMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1=CC=CS1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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